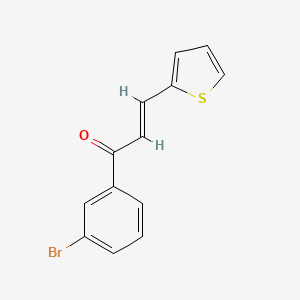

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one

Description

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrOS/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPFGYBQXYIQTK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₉BrOS

- Molar Mass : 293.18 g/mol

- CAS Number : 358656-23-2

- Physical State : Solid at room temperature with a melting point of approximately 63-64 °C .

Pharmacological Applications

-

Anticancer Activity

- Numerous studies have indicated that chalcone derivatives, including 1-(3-bromophenyl)-3-(2-thienyl)-2-propen-1-one, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the NF-κB pathway and the activation of caspases .

- A study highlighted that certain chalcone derivatives possess higher cytotoxicity against cancer cell lines compared to conventional chemotherapeutic agents, suggesting their potential as alternative treatments .

-

Antimicrobial Properties

- Research indicates that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of the compound allows it to interact with bacterial membranes, leading to cell lysis and death .

- Specific tests have shown that 1-(3-bromophenyl)-3-(2-thienyl)-2-propen-1-one can inhibit the growth of resistant strains of bacteria, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects

Table 1: Summary of Research Findings on 1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-chlorophenyl)-3-(2-thienyl)-2-Propen-1-one

- 1-(3-fluorophenyl)-3-(2-thienyl)-2-Propen-1-one

- 1-(3-methylphenyl)-3-(2-thienyl)-2-Propen-1-one

Uniqueness

1-(3-bromophenyl)-3-(2-thienyl)-2-Propen-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromophenyl and thienyl groups may enhance its potential biological activities compared to similar compounds with different substituents.

Biological Activity

1-(3-Bromophenyl)-3-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone, is a compound characterized by its α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(3-bromophenyl)-3-(2-thienyl)-2-propen-1-one consists of a bromophenyl group and a thienyl group attached to a propenone moiety. The presence of the bromine atom enhances its reactivity and biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with various nucleophiles in biological systems, leading to the inhibition of specific enzymes or modulation of signaling pathways. Such interactions can result in:

- Anticancer Activity : Induction of apoptosis in cancer cells.

- Antimicrobial Effects : Inhibition of microbial growth.

- Anti-inflammatory Responses : Modulation of inflammatory pathways.

Anticancer Activity

Research indicates that 1-(3-bromophenyl)-3-(2-thienyl)-2-propen-1-one exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and PC-3 (prostate cancer).

- IC50 Values : The compound showed IC50 values ranging from 0.17 µM to 2.69 µM in different cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-(3-bromophenyl)-3-(2-thienyl)-2-propen-1-one has shown potential in reducing inflammation. This is particularly relevant in conditions where chronic inflammation is a contributing factor to disease progression.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the presence of the bromine atom significantly influences the reactivity and biological efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-thienyl)-2-propen-1-one | Chlorine instead of Bromine | Moderate Anticancer |

| 1-(4-Methylphenyl)-3-(2-thienyl)-2-propen-1-one | Methyl group instead of Bromine | Low Anticancer |

| 1-(4-Nitrophenyl)-3-(2-thienyl)-2-propen-1-one | Nitro group instead of Bromine | Variable Activity |

Case Studies

Several case studies have documented the efficacy of 1-(3-bromophenyl)-3-(2-thienyl)-2-propen-1-one in laboratory settings:

- Study on Breast Cancer Cells : The compound was tested on MCF-7 cells, showing significant cytotoxicity and induction of apoptosis at concentrations as low as 10 µM .

- Antimicrobial Testing : In a study evaluating various chalcones, this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.